3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride
Overview
Description
3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride is a chemical compound with the molecular formula C8H4Cl3NO3S and a molecular weight of 300.55 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is known for its reactivity due to the presence of both sulfonyl chloride and oxoindoline groups, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride typically involves the chlorination of 2-oxoindoline derivatives. One common method includes treating indolin-2-one with chlorosulfonic acid at elevated temperatures to yield the desired sulfonyl chloride derivative . The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane, chloroform, and acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts such as Lewis acids may be used to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from the reactions of this compound include various sulfonamide, sulfonate, and sulfonothioate derivatives, depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily reacts with nucleophiles such as amines and thiols . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparison with Similar Compounds
Similar Compounds
3,3-Dichloro-2-oxoindoline-5-sulfonamide: This compound is similar in structure but has an amide group instead of a sulfonyl chloride group.
3,3-Dichloro-2-oxoindoline-5-sulfonate: This compound has a sulfonate group instead of a sulfonyl chloride group.
2-Oxoindoline-5-sulfonyl chloride: This compound lacks the dichloro substitution on the indoline ring.
Uniqueness
3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride is unique due to the presence of both dichloro and sulfonyl chloride groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of substitution reactions with various nucleophiles makes it particularly valuable in the development of new chemical entities .
Properties
IUPAC Name |
3,3-dichloro-2-oxo-1H-indole-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3NO3S/c9-8(10)5-3-4(16(11,14)15)1-2-6(5)12-7(8)13/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQVRYBFEWKZBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(C(=O)N2)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239640 | |
Record name | 3,3-Dichloro-2-oxoindoline-5-sulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93783-15-4 | |
Record name | 3,3-Dichloro-2,3-dihydro-2-oxo-1H-indole-5-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93783-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Dichloro-2-oxoindoline-5-sulphonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093783154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Dichloro-2-oxoindoline-5-sulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dichloro-2-oxoindoline-5-sulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.249 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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